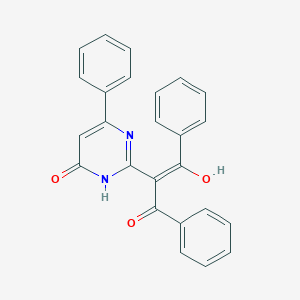![molecular formula C17H21N5OS B6134393 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6134393.png)
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. Therefore, BTK inhibition has emerged as a promising strategy for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling events that promote cell survival and proliferation. Inhibition of BTK by 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine blocks this signaling pathway, leading to apoptosis (programmed cell death) of B-cells and inhibition of tumor growth.
Biochemical and physiological effects:
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In preclinical models of CLL and MCL, 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine demonstrated significant anti-tumor activity, leading to tumor regression and prolonged survival. 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine also showed favorable pharmacokinetic properties, with good oral bioavailability and long half-life, allowing for once-daily dosing.
実験室実験の利点と制限
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has several advantages for laboratory experiments, including its potency and selectivity for BTK, its favorable pharmacokinetic properties, and its significant anti-tumor activity in preclinical models. However, 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine also has some limitations, including its potential off-target effects and the need for further evaluation in clinical trials.
将来の方向性
Several future directions for research on 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine include:
1. Further evaluation of the efficacy and safety of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in clinical trials, both as a single agent and in combination with other anti-cancer agents.
2. Investigation of the potential off-target effects of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine and the development of more selective BTK inhibitors.
3. Exploration of the mechanisms of resistance to BTK inhibition and the development of strategies to overcome resistance.
4. Investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, and the potential therapeutic benefits of BTK inhibition in these conditions.
5. Development of biomarkers to predict response to BTK inhibition and monitor treatment efficacy.
In conclusion, 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a promising BTK inhibitor with significant anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to evaluate its efficacy and safety in clinical trials and to explore its potential in other diseases.
合成法
The synthesis of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves several steps, starting from the reaction of 4-chloro-2-fluoro-5-nitrobenzoic acid with 1,3-thiazolidine-2-thione to yield the corresponding thiazole derivative. This intermediate is then reacted with 3-pyrrolidinecarboxylic acid and 1-piperidinylmethylamine to form the pyrimidine core of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. The final step involves the introduction of a thiazolylcarbonyl group at the 1-position of the pyrrolidine ring using thionyl chloride.
科学的研究の応用
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK and significant anti-tumor activity. In a phase 1 clinical trial, 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine showed promising efficacy and safety in patients with relapsed or refractory CLL and MCL. Further clinical trials are ongoing to evaluate the efficacy of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in combination with other anti-cancer agents.
特性
IUPAC Name |
[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-16(15-11-24-12-20-15)22-9-4-14(10-22)13-2-7-21(8-3-13)17-18-5-1-6-19-17/h1,5-6,11-14H,2-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERHWQZSWRJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C(=O)C3=CSC=N3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(1,3-Thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-benzofuran-2-yl(hydroxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6134323.png)

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate](/img/structure/B6134339.png)
![5-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6134345.png)
![7-(4-isopropylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6134352.png)
![3-(4-fluorophenyl)-2-methyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134360.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6134365.png)
![N-cyclohexyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6134378.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6134386.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134394.png)
![N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6134404.png)